4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine
Overview
Description
4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
The primary target of 4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine is Factor Xa . Factor Xa is a crucial enzyme in the coagulation cascade, which plays a significant role in blood clotting. By inhibiting Factor Xa, this compound can prevent the formation of blood clots.
Mode of Action
This compound interacts with Factor Xa, inhibiting its activity . This interaction prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade. As a result, the formation of blood clots is hindered.
Biochemical Pathways
The compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting Factor Xa, it disrupts this pathway, preventing the formation of thrombin and, consequently, fibrin clots. The downstream effects include reduced clot formation and a lower risk of thrombotic events.
Pharmacokinetics
It has been shown to exhibit potent inhibitory activities when administered orally to rats , suggesting good bioavailability.
Result of Action
The molecular effect of this compound’s action is the inhibition of Factor Xa, leading to a decrease in thrombin formation . On a cellular level, this results in a reduced ability for blood to clot. This can be beneficial in conditions where there is a risk of unwanted blood clot formation, such as in certain cardiovascular diseases.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at room temperature . Furthermore, the compound’s efficacy could potentially be influenced by factors such as pH and the presence of other substances in the body.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 1,3-dicarbonyl compounds under acidic conditions to form the thiazole ring, which is then fused with a pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often using continuous flow reactors to enhance yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
- 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
- 4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine
Uniqueness
4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-2-7-3-5-6(1)9-4-8-5/h4,7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYHLSOVAPQOPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616584 | |
Record name | 4,5,6,7-Tetrahydro[1,3]thiazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00616584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933694-87-2 | |
Record name | 4,5,6,7-Tetrahydro[1,3]thiazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00616584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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